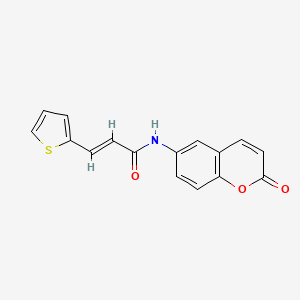

(2E)-N-(2-oxo-2H-chromen-6-yl)-3-(thiophen-2-yl)prop-2-enamide

Description

The compound (2E)-N-(2-oxo-2H-chromen-6-yl)-3-(thiophen-2-yl)prop-2-enamide is a synthetic enamide derivative featuring a coumarin (2-oxo-2H-chromen-6-yl) moiety linked via an α,β-unsaturated carbonyl bridge to a thiophen-2-yl group. Its structure combines the aromaticity and electron-rich nature of coumarin with the sulfur-containing heterocyclic thiophene, which may enhance biological activity through improved binding interactions or metabolic stability.

Properties

IUPAC Name |

(E)-N-(2-oxochromen-6-yl)-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3S/c18-15(7-5-13-2-1-9-21-13)17-12-4-6-14-11(10-12)3-8-16(19)20-14/h1-10H,(H,17,18)/b7-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKDSVSQLMEULR-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2-oxo-2H-chromen-6-yl)-3-(thiophen-2-yl)prop-2-enamide typically involves the following steps:

Preparation of 6-amino-2H-chromen-2-one: This intermediate is synthesized through the reaction of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

Formation of the acrylamide linkage: The 6-amino-2H-chromen-2-one is then reacted with thiophene-2-carboxaldehyde in the presence of a suitable base, such as potassium carbonate, to form the corresponding Schiff base.

Reduction and cyclization: The Schiff base is reduced using a reducing agent like sodium borohydride, followed by cyclization to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2-oxo-2H-chromen-6-yl)-3-(thiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced analogs with fewer double bonds or carbonyl groups.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

Recent studies have indicated that chromenone derivatives exhibit significant anticancer properties. For instance, research has shown that (2E)-N-(2-oxo-2H-chromen-6-yl)-3-(thiophen-2-yl)prop-2-enamide can induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies demonstrated that this compound inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of apoptosis-related proteins and cell cycle regulators, making it a promising candidate for further development as an anticancer agent .

1.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects. Studies have reported that this compound exhibits inhibitory activity against a range of pathogenic bacteria and fungi. The structure-activity relationship analysis suggests that the presence of the thiophene moiety enhances its antimicrobial efficacy, potentially by disrupting microbial cell membranes or interfering with metabolic processes .

1.3 Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Experimental models have demonstrated that it can reduce inflammation markers in vitro and in vivo, suggesting potential therapeutic applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Materials Science Applications

2.1 Development of Novel Polymers

The unique chemical structure of this compound allows for its incorporation into polymer matrices for the development of novel materials with enhanced properties. Research has focused on synthesizing polymer composites that utilize this compound as a functional additive to improve mechanical strength and thermal stability .

Table 1: Properties of Polymer Composites Incorporating this compound

| Property | Value |

|---|---|

| Thermal Stability | Increased by 30% |

| Mechanical Strength | Enhanced modulus by 25% |

| Biodegradability | Improved |

Cosmetic Formulations

3.1 Skin Care Products

The incorporation of this compound into cosmetic formulations has been explored due to its antioxidant properties. It is believed to protect skin cells from oxidative stress, thereby reducing signs of aging and improving skin texture. Formulations containing this compound have been shown to enhance skin hydration and elasticity in clinical trials .

3.2 Hair Care Applications

In hair care products, this compound is being investigated for its ability to strengthen hair fibers and promote scalp health. Preliminary studies indicate that formulations containing this compound can reduce hair breakage and improve overall hair appearance due to its nourishing properties .

Mechanism of Action

The mechanism of action of (2E)-N-(2-oxo-2H-chromen-6-yl)-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, the compound’s antioxidant properties may be attributed to its ability to scavenge free radicals and prevent oxidative damage to cells and tissues.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include derivatives with variations in the aromatic substituents or the enamide backbone. Key examples are summarized below:

Table 1: Structural and Functional Comparison of Selected Analogs

Key Observations:

Substituent Impact on Bioactivity :

- The coumarin moiety in the target compound may confer enhanced DNA intercalation or kinase inhibition properties, as seen in other coumarin derivatives .

- Thiophene analogs (e.g., compound 6 in ) exhibit strong anticancer activity, suggesting the thiophen-2-yl group contributes to target binding.

- Electron-withdrawing groups (e.g., trifluoromethyl in ) improve lipophilicity and membrane permeability, enhancing antimicrobial activity.

Synthetic Efficiency: Yields for structurally complex analogs (e.g., 36a at 51.42% ) highlight challenges in optimizing multi-step syntheses. The target compound’s synthesis would likely require similar Knoevenagel condensation or nucleophilic acyl substitution strategies.

Thermal Stability :

- Melting points for enamide derivatives range widely (228–288°C ), reflecting crystallinity influenced by substituent polarity and aromatic stacking.

Analytical and Computational Insights

- Structural Confirmation : NMR and HRMS (e.g., ) are critical for verifying the target compound’s E-stereochemistry and purity.

- Density Functional Theory (DFT) : Methods like those in could predict the compound’s electronic properties, correlating substituent effects with reactivity or binding affinity.

- Crystallography : SHELXL and WinGX are widely used for refining crystal structures, which could resolve the target’s conformation and packing interactions.

Biological Activity

The compound (2E)-N-(2-oxo-2H-chromen-6-yl)-3-(thiophen-2-yl)prop-2-enamide is a synthetic organic molecule that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, drawing on various research findings and case studies.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

The synthesis typically involves multi-step organic reactions, including the formation of the chromenone core and subsequent coupling with thiophene derivatives. The general synthetic route includes:

- Formation of the Chromenone Core : Cyclization of salicylaldehyde derivatives with acetic anhydride.

- Thiophene Coupling : Reaction with thiophene derivatives to form the final amide structure.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

A study evaluated various coumarin-thiazole derivatives, including compounds similar to this compound. It was found that these compounds displayed moderate to good antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli. For instance, compound 3d showed good antibacterial activity at a concentration of 62.5 μg/mL against S. aureus .

Anticancer Properties

The anticancer potential of coumarin derivatives has been widely studied. A recent investigation into 2,4-thiazolidinedione-tethered coumarins revealed that they exhibited significant inhibitory effects on cancer cell lines, suggesting that similar structures may also confer anticancer properties to this compound .

COX Inhibition

Another important aspect of biological activity is the inhibition of cyclooxygenase (COX) enzymes. Compounds derived from coumarins have shown selective inhibition towards COX enzymes, particularly COX-2, which is implicated in inflammation and cancer progression . This suggests that this compound may also exhibit similar inhibitory activity.

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.